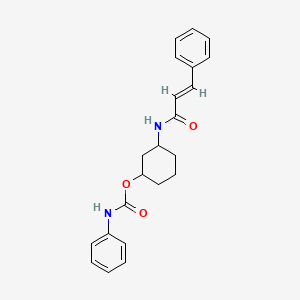
(E)-3-cinnamamidocyclohexyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-cinnamamidocyclohexyl phenylcarbamate, also known as CPPene, is a synthetic compound that belongs to the family of N-substituted benzamides. CPPene has been shown to exhibit a broad range of pharmacological properties, including anti-inflammatory, antitumor, and antiviral effects.
Applications De Recherche Scientifique
Anticancer Properties
- Cinnamic acid derivatives, including compounds similar to (E)-3-cinnamamidocyclohexyl phenylcarbamate, have gained significant attention in medicinal research for their potential anticancer properties. These derivatives have been underutilized in anticancer research despite their rich medicinal tradition dating back to 1905 (De, Baltas, & Bedos-Belval, 2011).
Chemical Conformation Studies
- Studies on the conformational equilibria of phenylcarbamates, including those structurally related to (E)-3-cinnamamidocyclohexyl phenylcarbamate, provide insights into their chemical behaviors and potential applications in different fields (Jordan & Thorne, 1986).
Synthesis and Applications in Organic Chemistry
- Research in organic chemistry has explored the synthesis of various derivatives of cinnamoyl carbamates, demonstrating their versatility and potential applications in the synthesis of complex organic molecules (Pan et al., 2016).
Material Science Applications
- In the field of materials science, derivatives of cinnamic acid, like (E)-3-cinnamamidocyclohexyl phenylcarbamate, have been used in the development of films with alternating birefringent and isotropic domains, demonstrating their potential in novel material applications (Van Der Zande et al., 2006).
Herbicide Activities and Molecular Interactions
- Research has been conducted on the interaction of essential oil components, such as cinnamaldehyde, with biomimetic plant plasma membranes, indicating potential applications of cinnamic acid derivatives in herbicides (Lins et al., 2019).
Solubility Enhancement and Pharmaceutical Applications
- Studies on trans-cinnamic acid, closely related to (E)-3-cinnamamidocyclohexyl phenylcarbamate, have focused on its solubility enhancement in the presence of ethanol as a supercritical CO2 cosolvent, suggesting potential applications in pharmaceuticals (Cháfer et al., 2009).
Chemical Kinetics and Reaction Mechanisms
- Kinetic studies on phenylcarbamates have provided valuable information on the chemical reaction mechanisms and their potential applications in various synthetic processes (Um et al., 2007).
Chromatographic Resolution and Analytical Chemistry
- The use of phenylcarbamate derivatives in chromatographic resolution has been explored, indicating their potential as stationary phases in high-performance liquid chromatography (Okamoto et al., 1986).
Microbiological Methods and Biochemical Analysis
- Phenylcarbamate derivatives have been used in microbiological methods for the characterization of 3-hydroxyalkanoic acids, demonstrating their utility in biochemical analysis (Hollingsworth & Dazzo, 1988).
Soil Biology and Herbicide Metabolism
- Research on the metabolism of phenylcarbamate herbicides in soil has provided insights into their environmental impact and degradation processes, important for agricultural applications (Clark & Wright, 1970).
Propriétés
IUPAC Name |
[3-[[(E)-3-phenylprop-2-enoyl]amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-21(15-14-17-8-3-1-4-9-17)23-19-12-7-13-20(16-19)27-22(26)24-18-10-5-2-6-11-18/h1-6,8-11,14-15,19-20H,7,12-13,16H2,(H,23,25)(H,24,26)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCAICRBIYQWMP-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-cinnamamidocyclohexyl phenylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide](/img/structure/B2474927.png)
![N1-(2-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2474931.png)
![1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2474932.png)
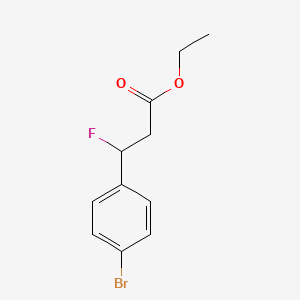
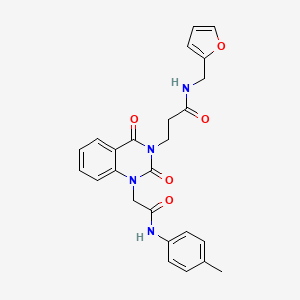


![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2474940.png)
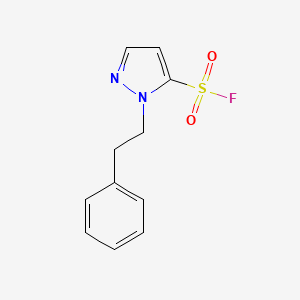

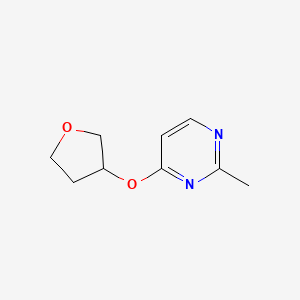
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide](/img/structure/B2474947.png)
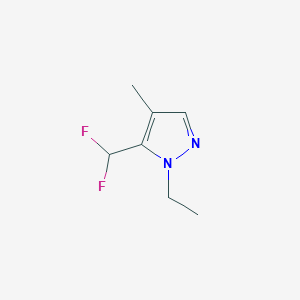
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2474949.png)